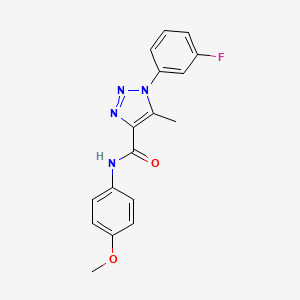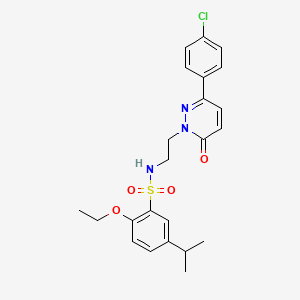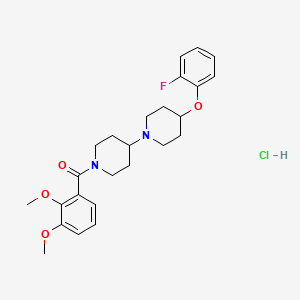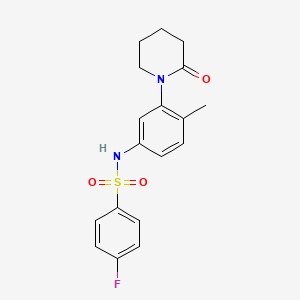![molecular formula C32H26F2N2O3 B2495858 N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2,2-diphenylacetamide CAS No. 308293-09-6](/img/structure/B2495858.png)
N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex molecules like N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2,2-diphenylacetamide often involves multi-step organic reactions, including acylation, amide formation, and fluorination. Studies on similar compounds involve the use of starting materials that are selectively functionalized through reactions such as Schotten-Baumann reaction for amide bond formation, nucleophilic aromatic substitution for introducing fluorine atoms, and condensation reactions for the formation of the isoindoline ring system. For instance, research on the synthesis of diphenylamine derivatives highlights methodologies that could be relevant for constructing the diphenylacetamide segment of the molecule (Kumar, Khan, & Kumar, 2020).
Molecular Structure Analysis
The molecular structure of this compound suggests a potential for interesting interactions due to the presence of fluorine atoms, which are highly electronegative and can engage in hydrogen bonding and dipole-dipole interactions. The isoindoline moiety may contribute to the rigidity of the molecule, affecting its conformation and reactivity. Studies on related molecules, such as N-acyl-N-(2,3,4,5,6-pentafluorophenyl) methanesulfonamides, provide insights into the impact of fluorination on molecular reactivity and stability (Kondo & Murakami, 2001).
Scientific Research Applications
Analgesic and Anti-inflammatory Applications
Research by Hannah et al. (1978) highlighted the development of diflunisal, a compound with analgesic and anti-inflammatory properties, showcasing more effective action and safety than aspirin. This compound represents a chemically distinct, non-acetylating salicylic acid derivative, emphasizing the potential of specific structural modifications for enhanced therapeutic efficacy in pain and inflammation management (Hannah et al., 1978).
Antimicrobial and Anticancer Activities
Muruganandam, Kumar, and Balasubramanian (2013) synthesized N-((Diphenylamino)methyl)acetamide and its metal complexes, revealing antibacterial, antifungal, and anticancer activities. This work underscores the potential of such compounds in developing new therapeutic agents against various microbial infections and cancer (Muruganandam et al., 2013).
Selectivity Across Monoamine Transporters
Okunola-Bakare et al. (2014) studied novel analogues of 2-[(Diphenylmethyl)sulfinyl]acetamide (modafinil) for their binding affinity and selectivity over dopamine and serotonin transporters, aiming to understand the structural requirements for this divergent binding mode. This research could inform the development of therapeutic agents for psychostimulant abuse treatment (Okunola-Bakare et al., 2014).
Thermal Degradation of Pharmaceuticals
Dowling et al. (2017) investigated the thermal degradation of modafinil and its alternatives, highlighting the formation of key degradation products during gas chromatography-mass spectrometry (GC-MS) analysis. This study provides insights into the stability and analytical challenges of these compounds, essential for quality control and forensic analysis (Dowling et al., 2017).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26F2N2O3/c33-24-17-18-28(27(34)21-24)35(19-9-10-20-36-30(37)25-15-7-8-16-26(25)31(36)38)32(39)29(22-11-3-1-4-12-22)23-13-5-2-6-14-23/h1-8,11-18,21,29H,9-10,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVRGBFPTVNZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N(CCCCN3C(=O)C4=CC=CC=C4C3=O)C5=C(C=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2,2-diphenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2495775.png)

![2-[(Cyclohexyloxy)methyl]benzaldehyde](/img/structure/B2495779.png)

![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2495782.png)
![N-(4-bromo-2-fluorophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2495784.png)




![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2495795.png)


![1-[4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2495798.png)